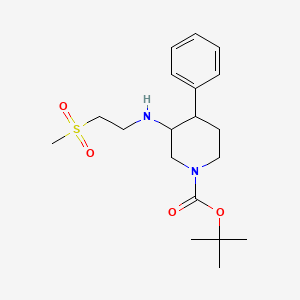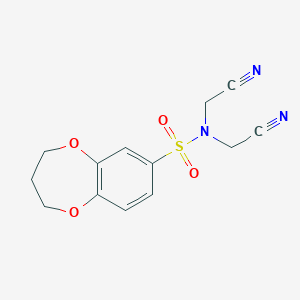![molecular formula C15H19N3O2 B6966217 N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6966217.png)
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is a synthetic organic compound featuring a complex structure with a pyridine ring, an oxazole ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of oxazole oxides.
Reduction: Conversion to amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: Employed as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxazole and pyridine rings facilitate binding to active sites, while the carboxamide group may form hydrogen bonds, stabilizing the compound within the target site . This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and industrial applications .
Propiedades
IUPAC Name |
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)13-6-5-12(8-16-13)14(19)18-11(4)15-17-7-10(3)20-15/h5-9,11H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCGAYZUDERED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC(=O)C2=CN=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B6966142.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B6966167.png)
![(2-Methoxy-6-methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B6966175.png)
![6-[4-[(2-Methyloxan-4-yl)methyl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6966180.png)
![tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate](/img/structure/B6966188.png)
![N-[2-(2,3-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B6966192.png)
![1-[(4-Fluorophenyl)methyl]-3-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)imidazolidine-2,4-dione](/img/structure/B6966195.png)
![2-[(5-chloro-1-methylimidazol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966199.png)
![5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide](/img/structure/B6966205.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B6966222.png)
![5-tert-butyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6966230.png)
![N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide](/img/structure/B6966239.png)

